Glyinflanin B
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Overview
Description
Glyinflanin B is a natural compound classified under the flavonoids, specifically dibenzylmethanes. The compound has a molecular formula of C20H18O5 and a molar mass of 338.3635 g/mol . This compound is known for its yellow needle-like crystals and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glyinflanin B involves the extraction from Glycyrrhiza inflata. The plant material is typically dried and ground before being subjected to solvent extraction using solvents like methanol or ethanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-grade solvents and large-scale chromatography equipment allows for the efficient extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Glyinflanin B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often altering its biological activity.
Substitution: Substitution reactions involving this compound typically occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
Glyinflanin B exerts its effects through various molecular targets and pathways:
Antibacterial Activity: It inhibits the growth of bacteria by interfering with their cell wall synthesis.
Anti-inflammatory Activity: This compound modulates the activity of inflammatory mediators such as cytokines and enzymes like cyclooxygenase.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Kanzonol A: Another dibenzylmethane isolated from Glycyrrhiza inflata with similar biological activities.
5′-Prenyllicodione: A related compound with distinct pharmacological properties.
Uniqueness
Glyinflanin B stands out due to its specific inhibitory activity against Bacillus subtilis and its unique chemical structure, which contributes to its diverse biological activities .
Properties
CAS No. |
142750-23-0 |
---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-9-15(18(24)11-19(13)25-20)17(23)10-16(22)12-3-5-14(21)6-4-12/h3-9,11,21,24H,10H2,1-2H3 |
InChI Key |
KXBWVUQZNQMUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)CC(=O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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